molecular formula C9H9FO B068616 7-Fluoro-2,3-dihydro-1H-inden-4-ol CAS No. 161178-24-1

7-Fluoro-2,3-dihydro-1H-inden-4-ol

Cat. No. B068616
CAS RN: 161178-24-1
M. Wt: 152.16 g/mol
InChI Key: MBECZUQIIUUOTN-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-inden-4-ol, commonly referred to as 7-FDI, is a synthetic organic compound with a molecular weight of 179.17 g/mol. It is a colorless, crystalline solid that is insoluble in water and slightly soluble in ethanol and methanol. It is a member of the indene family of compounds, which are derivatives of indene, an aromatic hydrocarbon. This compound has a wide range of applications in scientific research, including as a drug target, as a fluorescent probe, and as an inhibitor of enzymes and proteins.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research into compounds with fluoro substituents, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, demonstrates their importance as intermediates in the synthesis of anticancer drugs. The fluoro group's presence is key to enhancing the biological activity and specificity of these compounds (Zhang et al., 2019).

Organic Light Emitting Diodes (OLEDs)

Fluoro derivatives in organic electronics, particularly in OLEDs, have shown significant improvements in device efficiency and operational stability. The introduction of fluoro substituents into oligomers used in OLEDs can significantly enhance the fluorescence quantum yields and influence the emission wavelengths, demonstrating the role of fluorination in tuning the electronic properties of organic materials (Li et al., 2007).

Antioxidant and Anticancer Properties

Studies on benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones have highlighted the potential of fluoro-substituted compounds in medical chemistry, showcasing significant antioxidant activities and selective cytotoxic effects against cancer cells. This indicates the promise of fluoro compounds in developing new therapeutic agents (Politanskaya et al., 2015).

Interaction Studies with Biological Molecules

The interaction of fluorinated compounds with biological molecules, such as the study on the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme, provides critical insights into how these molecules can influence biological systems at the molecular level. Such studies are essential for the design of molecules with specific biological functions (Hemalatha et al., 2016).

Fluorine in Organic Synthesis

The unique properties of fluorine atoms have made them valuable in various applications across science and technology, including pharmaceuticals and agrochemicals. The synthesis and functionalization of fluoroorganic compounds are areas of active research, with efforts focusing on both C-F bond formation and selective C-F bond activation (Amii & Uneyama, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, and P402 + P404 .

properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBECZUQIIUUOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571754
Record name 7-Fluoro-2,3-dihydro-1H-inden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161178-24-1
Record name 7-Fluoro-2,3-dihydro-1H-inden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-7-hydroxy-1-indanone (1.0 g) was dissolved in acetic acid (15 ml) and the solution was stirred with 10% palladium-on-carbon (0.5 g) in a hydrogen atmosphere at atmospheric pressure for 12 hours. The catalyst used was removed by filtration using Celite, and the filtrate was concentrated to give 7-fluoro-4-indanol (0.783 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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